

A Comprehensive Technical Guide to 1,2,3-Propanetriol, diacetate

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Compound of Interest

Compound Name: *1,2,3-Propanetriol, diacetate*

Cat. No.: *B055344*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1,2,3-propanetriol, diacetate**, a versatile compound with significant applications in the pharmaceutical, cosmetic, and food industries. This document details its chemical identity, physicochemical properties, synthesis methodologies, and key applications, with a focus on its role as a pharmaceutical excipient and its involvement in cellular signaling pathways.

Chemical Identity and Synonyms

1,2,3-Propanetriol, diacetate, commonly known as diacetin, is the diester of glycerol and acetic acid. It is a mixture of two isomers, 1,2-diacetin and 1,3-diacetin.

CAS Number: 25395-31-7[1]

Synonyms:

- Diacetin[1]
- Glycerol diacetate[1]
- Glyceryl diacetate[1]
- Glycerine diacetate[1]

- Acetin, di-
- (2-acethoxy-3-hydroxypropyl) acetate
- 3-Hydroxypropane-1,2-diyil diacetate
- Glycerol 1,2-diacetate
- 1,2-Diacetylglycerol
- E1517[1]

Physicochemical Properties

Diacetin is a clear, colorless, and odorless oily liquid. It is hygroscopic and has a slightly fatty odor. A summary of its key quantitative properties is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₂ O ₅	[2]
Molecular Weight	176.17 g/mol	[1]
Density	1.17 g/mL at 25 °C	[1]
Boiling Point	280 °C	
Flash Point	> 110 °C (> 230 °F)	[2]
Refractive Index	n _{20/D} 1.440	[1]
Vapor Density	6.1 (vs air)	
Solubility	Soluble in water and ethanol.	

Synthesis and Manufacturing

Diacetin can be produced through both chemical and enzymatic synthesis methods.

Chemical Synthesis: Acetylation of Glycerol

The industrial production of diacetin is primarily achieved through the acetylation of glycerol with acetic anhydride or acetic acid. This reaction is typically catalyzed by an acid catalyst, such as sulfuric acid.

Experimental Protocol: Acid-Catalyzed Acetylation of Glycerol

- Reactants: Combine glycerol and acetic anhydride in a suitable reaction vessel.
- Catalyst: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Reaction Conditions: Heat the reaction mixture to facilitate the esterification process. The temperature is typically maintained between 50°C and 100°C.
- Purification: Upon completion of the reaction, the crude product is purified. This is commonly achieved through distillation to separate the diacetin from unreacted starting materials, byproducts, and the catalyst.

Enzymatic Synthesis: Hydrolysis of Triacetin

A more specific and regioselective method for producing 1,2-diacetin involves the enzymatic hydrolysis of triacetin using lipases. This method offers milder reaction conditions and can yield a higher purity of the desired isomer.

Experimental Protocol: Lipase-Catalyzed Hydrolysis of Triacetin

- Enzyme Immobilization: Immobilize a lipase, such as Lipase B from *Candida antarctica* (CALB) or lipase from *Rhizomucor miehei* (RML), on a solid support (e.g., octadecyl-Sepabeads).
- Reaction Setup: Introduce the immobilized lipase into a solution of triacetin. The reaction can be carried out in a buffered aqueous solution or in an organic solvent like diethyl ether saturated with an aqueous buffer.
- pH Control: Maintain the pH of the reaction mixture between 4.0 and 5.5 to favor the formation of 1,2-diacetin and minimize acyl migration that leads to the 1,3-isomer.

- Temperature: Conduct the hydrolysis at a controlled temperature, typically between 4°C and 30°C.
- Monitoring and Work-up: Monitor the progress of the reaction by analyzing the composition of the mixture. Once the desired conversion is achieved, separate the immobilized enzyme by filtration. The 1,2-diacetin can then be isolated and purified from the reaction mixture.

Applications in Research and Drug Development

Diacetin's properties make it a valuable compound in various industrial and research settings.

Plasticizer for Polymers

Diacetin is widely used as a plasticizer, particularly for biodegradable and bio-based polymers like cellulose diacetate (CDA). It enhances the flexibility and processability of these materials.

Experimental Protocol: Evaluation of Diacetin as a Plasticizer for Cellulose Diacetate Films

- Material Preparation: Dry cellulose diacetate powder to remove any moisture.
- Blending: Mix the dried CDA with a predetermined amount of diacetin (and triacetin, if desired) as a plasticizer.
- Film Casting: Dissolve the blend in a suitable solvent and cast the solution onto a flat surface to form a film of uniform thickness.
- Characterization: Evaluate the properties of the resulting film. This can include:
 - Mechanical Testing: Measure tensile strength and elongation at break to assess flexibility.
 - Thermal Analysis: Use techniques like Differential Scanning Calorimetry (DSC) to determine the glass transition temperature.
 - Spectroscopic Analysis: Employ Fourier Transform Infrared (FTIR) spectroscopy to investigate interactions between the polymer and the plasticizer.
 - Permeability Testing: Measure the water vapor permeability of the film.

Pharmaceutical Excipient

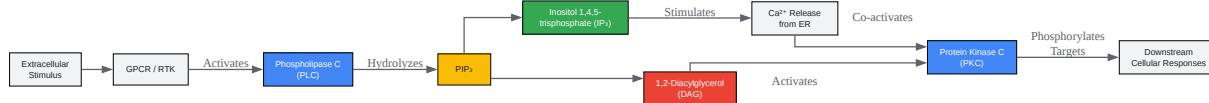
In the pharmaceutical industry, diacetin serves as a solvent and carrier for active pharmaceutical ingredients (APIs) in various drug formulations.[1] Its ability to dissolve or stabilize APIs enhances their delivery and absorption. It has been utilized in the design of controlled-release drug delivery systems, such as push-pull osmotic pumps.[1]

Role in Cellular Signaling

1,2,3-Propanetriol, diacetate is a form of 1,2-diacylglycerol (DAG). 1,2-Diacylglycerols are crucial lipid second messengers involved in a variety of cellular signaling pathways. They are primarily generated at the cell membrane following the hydrolysis of phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC).

Inositol Phosphate Signaling Pathway

One of the most well-characterized roles of 1,2-diacylglycerol is in the inositol phosphate signaling pathway. This pathway is initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).



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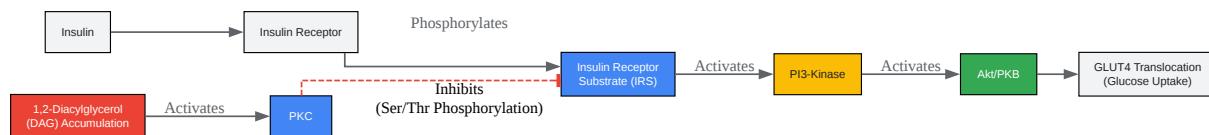
Caption: Inositol Phosphate Signaling Pathway.

This pathway generates two second messengers: inositol 1,4,5-trisphosphate (IP₃) and 1,2-diacylglycerol (DAG).[3] IP₃ diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺).[3] DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca²⁺, activates

Protein Kinase C (PKC).^[4] Activated PKC then phosphorylates a wide range of target proteins, leading to various cellular responses, including cell growth, differentiation, and metabolism.^[4]

Insulin Signaling Pathway

Diacylglycerol also plays a significant role in the insulin signaling pathway, particularly in the context of insulin resistance. The accumulation of certain DAG species can lead to the activation of novel and conventional PKC isoforms, which can then interfere with insulin signaling.



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Caption: Insulin Signaling and DAG-mediated Inhibition.

In a normal physiological state, insulin binds to its receptor, leading to the phosphorylation of Insulin Receptor Substrate (IRS) proteins.^[5] This activates the PI3-kinase/Akt pathway, which ultimately results in the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose uptake.^{[5][6]} However, an excess of intracellular 1,2-diacylglycerol can activate certain PKC isoforms. These activated PKCs can then phosphorylate IRS proteins on serine/threonine residues, which inhibits their normal tyrosine phosphorylation by the insulin receptor. This impairment of IRS function disrupts the downstream signaling cascade, leading to a state of insulin resistance.

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